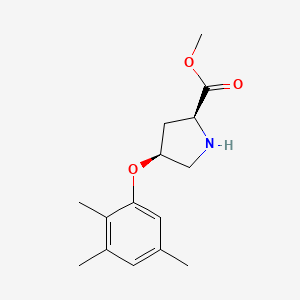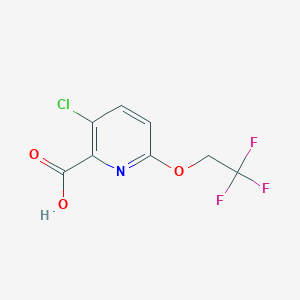
3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
Overview
Description
3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1021043-31-1 . It has a molecular weight of 255.58 and is commonly used in scientific research. Its versatile nature allows for various applications, including drug synthesis and biological studies.
Molecular Structure Analysis
The IUPAC name for this compound is 3-chloro-6-(2,2,2-trifluoroethoxy)-2-pyridinecarboxylic acid . The InChI code for this compound is 1S/C8H5ClF3NO3/c9-4-1-2-5(13-6(4)7(14)15)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
1. Use in Extraction Processes
- Pyridine carboxylic acids, closely related to the compound , are utilized in the food, pharmaceutical, and biochemical industries. Their extraction can be optimized through various processes, including enzymatic conversion and reactive extraction, enhancing production efficiency (Kumar & Babu, 2009).
2. Insecticidal Activity
- Certain pyridine derivatives show potential in insecticide development. Compounds like 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylic acid, a relative of the subject compound, are intermediates in creating insecticides for soil pests in crops such as maize and sugar beet (Liu et al., 2006).
3. Synthesis of Herbicides
- The compound is a key intermediate in synthesizing highly efficient herbicides like trifloxysulfuron, demonstrating its significance in agricultural chemical production (Zuo, 2010).
4. Role in Functionalization Processes
- Variants of chloro(trifluoromethyl)pyridines, similar to the compound of interest, are used in regioexhaustive functionalization, a process vital in organic synthesis. This demonstrates the compound's applicability in creating complex organic molecules (Cottet & Schlosser, 2004).
5. Antibacterial Properties
- Derivatives of this compound, such as N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide, exhibit antibacterial activities, indicating their potential in developing new antimicrobial agents (Reddy & Prasad, 2021).
6. Luminescent Properties
- A Nd3+-doped organic complex incorporating a pyridine derivative related to the compound showcases significant luminescent properties. Such compounds are essential in developing new materials with unique optical characteristics (Ye et al., 2013).
properties
IUPAC Name |
3-chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO3/c9-4-1-2-5(13-6(4)7(14)15)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKUFMZZSWYIFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B1437497.png)


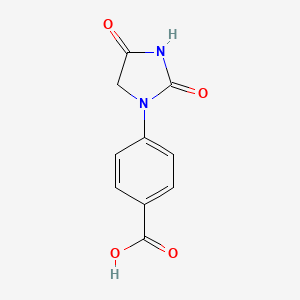


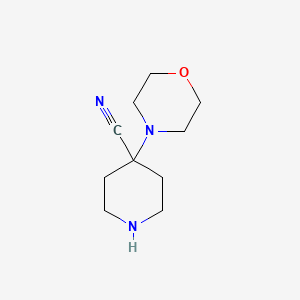
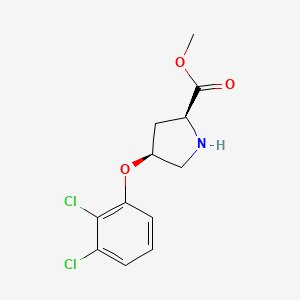

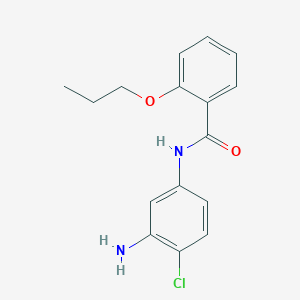
![4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B1437513.png)

